molecular formula C7H7N3 B1398020 6-Methylimidazo[1,2-a]pyrazine CAS No. 1346157-11-6

6-Methylimidazo[1,2-a]pyrazine

Cat. No.: B1398020
CAS No.: 1346157-11-6
M. Wt: 133.15 g/mol
InChI Key: HSKNBNNWHYJGMA-UHFFFAOYSA-N
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Description

6-Methylimidazo[1,2-a]pyrazine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their unique structural features and diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of nitrogen atoms in the ring structure imparts significant chemical reactivity and biological activity to these compounds.

Preparation Methods

The synthesis of 6-Methylimidazo[1,2-a]pyrazine can be achieved through several synthetic routes. Common methods include:

    Condensation Reactions: This involves the reaction of 2-aminopyrazine with aldehydes or ketones under acidic or basic conditions to form the imidazo[1,2-a]pyrazine core.

    Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single step to form the desired product. For example, the reaction of 2-aminopyrazine, an aldehyde, and an isocyanide can yield this compound.

    Oxidative Coupling: This method involves the oxidative coupling of pyrazine derivatives with suitable partners to form the imidazo[1,2-a]pyrazine scaffold.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, using scalable reaction conditions and cost-effective reagents .

Chemical Reactions Analysis

6-Methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, leading to a variety of substituted products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures .

Scientific Research Applications

6-Methylimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer, tuberculosis, and bacterial infections.

    Materials Science: This compound is used in the synthesis of luminescent materials and organic semiconductors for optoelectronic devices.

    Organic Synthesis: It acts as an intermediate in the synthesis of more complex molecules and as a building block for heterocyclic compounds.

    Biological Studies: Researchers use it to study enzyme interactions, receptor binding, and other biological processes

Mechanism of Action

The mechanism of action of 6-Methylimidazo[1,2-a]pyrazine depends on its specific application. In medicinal chemistry, it often interacts with molecular targets such as enzymes, receptors, or DNA. The nitrogen atoms in the ring structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity, disruption of DNA replication, or modulation of receptor signaling .

Comparison with Similar Compounds

6-Methylimidazo[1,2-a]pyrazine can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry, particularly as anti-tuberculosis agents.

    Imidazo[1,2-a]pyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals.

    Imidazo[1,2-a]quinoxaline: Employed in the development of luminescent materials and as intermediates in organic synthesis.

The uniqueness of this compound lies in its specific structural features and the versatility of its applications across different fields .

Properties

IUPAC Name

6-methylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-5-10-3-2-8-7(10)4-9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKNBNNWHYJGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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